Di-Fmoc-L-homocystine
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Overview
Description
Di-Fmoc-L-homocystine is a chemical compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc)-protected amino acids. It is a derivative of L-homocystine, where two Fmoc groups are attached to the amino groups. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-Fmoc-L-homocystine typically involves the protection of the amino groups of L-homocystine with Fmoc groups. This can be achieved by reacting L-homocystine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions need to be carefully controlled to ensure complete protection of the amino groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Di-Fmoc-L-homocystine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc groups can be removed under basic conditions using reagents like piperidine.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of Fmoc groups.
Major Products Formed
The major products formed from these reactions include deprotected L-homocystine and peptide chains where this compound has been incorporated.
Scientific Research Applications
Di-Fmoc-L-homocystine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of hydrogels and other biomaterials.
Mechanism of Action
The mechanism of action of Di-Fmoc-L-homocystine involves its ability to protect amino groups during peptide synthesis. The Fmoc groups provide stability to the amino acids, preventing unwanted side reactions. The compound exerts its effects through the formation of stable peptide bonds, facilitated by the protection and subsequent deprotection of the amino groups .
Comparison with Similar Compounds
Similar Compounds
Di-Fmoc-L-lysine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-L-homocysteine: A mono-Fmoc-protected derivative of L-homocysteine.
Uniqueness
Di-Fmoc-L-homocystine is unique due to its dual Fmoc protection, which provides enhanced stability and control during peptide synthesis. This dual protection allows for more precise and efficient synthesis of complex peptides compared to mono-Fmoc-protected compounds .
Properties
IUPAC Name |
(2S)-4-[[(3S)-3-carboxy-3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H36N2O8S2/c41-35(42)33(39-37(45)47-21-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-19-49-50-20-18-34(36(43)44)40-38(46)48-22-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,31-34H,17-22H2,(H,39,45)(H,40,46)(H,41,42)(H,43,44)/t33-,34-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFXZAOAWVFTCF-HEVIKAOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSSCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCSSCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H36N2O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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